1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The molecule also includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is 1S/C10H9N2O3S/c13-9-4-3-7 (8-2-1-5-16-8)11-12 (9)6-10 (14)15/h1-5,16H,6H2, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as F5106-0302 or VU0636009-1, is a selective inhibitor of the Janus kinase (JAK) 1 . JAK1 is a key component of the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and survival .
Mode of Action
As a JAK1 inhibitor, F5106-0302 interacts with JAK1, blocking its activity and thereby inhibiting the JAK-STAT signaling pathway . This results in the reduction of inflammatory responses and immune reactions, which are often overactive in certain diseases .
Biochemical Pathways
The primary biochemical pathway affected by F5106-0302 is the JAK-STAT signaling pathway . By inhibiting JAK1, F5106-0302 disrupts this pathway, leading to downstream effects such as reduced inflammation and immune response .
Result of Action
The inhibition of JAK1 by F5106-0302 leads to a reduction in inflammation and immune response . This can have therapeutic effects in diseases where these processes are overactive, such as in chronic graft-versus-host disease (cGVHD) after allogeneic hematopoietic stem cell transplantation (allo-HSCT) .
Propriétés
IUPAC Name |
1-[4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c19-18(25)13-7-10-21(11-8-13)16(23)4-1-9-22-17(24)6-5-14(20-22)15-3-2-12-26-15/h2-3,5-6,12-13H,1,4,7-11H2,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWMGQDOPYEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.